molecular formula C8H17ClN2O3 B1414264 N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride CAS No. 2173107-49-6

N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride

Cat. No. B1414264
CAS RN: 2173107-49-6
M. Wt: 224.68 g/mol
InChI Key: CALPRQCUOJNSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride, also known as NEMMC, is a chemical compound with a variety of applications in scientific research. This compound is used in the synthesis of other compounds and has a wide range of biochemical and physiological effects.

Scientific Research Applications

1. NMR Spectroscopy in Drug Discovery

N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride and related compounds have been studied using 19F-nuclear magnetic resonance (NMR) spectroscopy in the context of drug discovery. This method supports the selection of candidates for further development in HIV integrase inhibitors programs (Monteagudo et al., 2007).

2. Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of various carboxamide derivatives, including N-methylmorpholine, and their antimicrobial activities. These compounds have been evaluated for their effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans (Aytemir et al., 2003).

3. Antimycobacterial and Herbicidal Activity

Compounds structurally related to N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride have been evaluated for their antimycobacterial and herbicidal activities. These studies involve examining their effectiveness against various strains of Mycobacterium and their impact on photosynthetic electron transport in plants (Goněc et al., 2013).

4. Synthesis of N-Methoxy-N-methylamides

Research has explored the efficient synthesis of N-methoxy-N-methylamides from carboxylic acids, including the use of compounds like N,O-dimethylhydroxylamine hydrochloride. This synthesis plays a crucial role in various chemical and pharmaceutical applications (Kim et al., 2003).

5. Study of Molecular Structures and Bonding

The molecular structures and hydrogen bonding of N-methylmorpholine betaine hydrochloride complexes have been extensively studied. Such research is vital for understanding the chemical and physical properties of these compounds and their potential applications (Dega-Szafran et al., 2002).

Safety and Hazards

The safety data sheet for N-(2-Hydroxyethyl)piperazine indicates that it causes skin and eye irritation and may cause respiratory and digestive tract irritation .

properties

IUPAC Name

N-(2-hydroxyethyl)-2-methylmorpholine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.ClH/c1-8(6-9-3-5-13-8)7(12)10-2-4-11;/h9,11H,2-6H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALPRQCUOJNSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride
Reactant of Route 2
N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride
Reactant of Route 3
N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride
Reactant of Route 6
N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.